5-(4-氯苯基)烟酸甲酯

描述

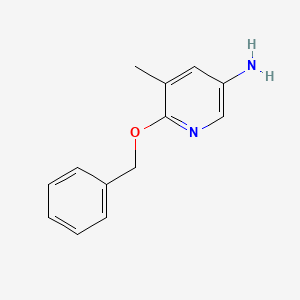

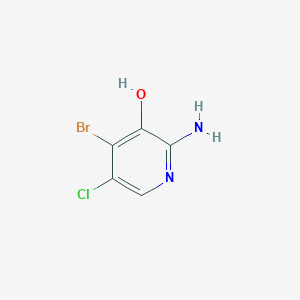

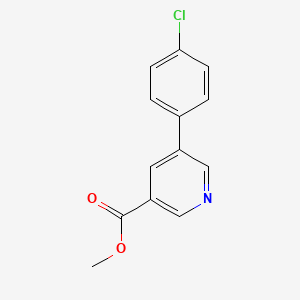

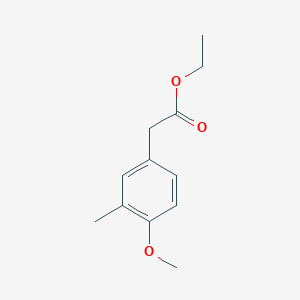

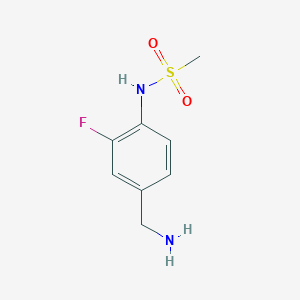

Methyl 5-(4-chlorophenyl)nicotinate is a chemical compound with the molecular formula C13H10ClNO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of Methyl 5-(4-chlorophenyl)nicotinate and similar compounds has been described in various studies. One patent assigned to NGL in 2017 describes a synthetic pathway using ethyl nicotinate as a starting material. Ethyl nicotinate is derived from nicotinic acid (niacin), a synthetic chemical produced from petrochemical sources .Molecular Structure Analysis

The molecular structure of Methyl 5-(4-chlorophenyl)nicotinate has been analyzed in several studies. The compound has a molecular formula of C13H10ClNO2, an average mass of 247.677 Da, and a monoisotopic mass of 247.040009 Da . Optimized bond lengths and angles have shown good agreements with experimental data using the DFT/B3LYP method .Chemical Reactions Analysis

While specific chemical reactions involving Methyl 5-(4-chlorophenyl)nicotinate are not detailed in the retrieved sources, studies on similar compounds suggest potential reactions. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .科学研究应用

酶分析

5-(4-氯苯基)烟酸甲酯及其类似物已被研究作为酶分析中的底物。例如,烟酰胺及其四个异构的甲基类似物被用作烟酰胺 N-甲基转移酶 (NNMT) 和胺 N-甲基转移酶 (ANMT) 的底物,使用大鼠肝脏、肾脏、脾脏和脑作为模型酶制剂 (Sano、Endo 和 Takitani,1992)。

合成和在药理学中的应用

研究人员合成了烟酸甲酯的各种衍生物,探索了它们在药理学中的潜力。例如,研究了烟酸甲酯的合成和抗伤害感受活性,展示了其在外周和中枢抗伤害感受活性方面的有效性 (Erharuyi、Igbe、Falodun、Enadeghe 和 Igbinedion,2015)。

抗感染剂合成中的中间体

6-氯-5-(三氟甲基)烟酸甲酯,5-(4-氯苯基)烟酸甲酯的衍生物,是新型抗感染剂合成中的中间体。这强调了它在新药开发中的作用 (Mulder、Frutos、Patel、Qu、Sun、Tampone、Gao、Sarvestani、Eriksson、Haddad、Shen、Song 和 Senanayake,2013)。

晶体结构研究

已经报道了烟酸甲酯衍生物的晶体结构,例如 2-甲基-4-(4 氯苯基)-5-氧代-5H-茚并[1,2-b]吡啶-3-羧酸乙酯,这有助于理解分子构型和在各个领域的潜在应用 (Pandian、Naushad、Vijayakumar、Peters 和 Mondikalipudur Nanjappagounder,2014)。

安全和危害

Methyl 5-(4-chlorophenyl)nicotinate is used in laboratory chemicals and the manufacture of chemical compounds. According to a safety data sheet, it has been classified for acute toxicity (oral, Category 4, H302) and skin corrosion/irritation (Category 2, H315) in accordance with 29 CFR 1910 (OSHA HCS) .

未来方向

While specific future directions for Methyl 5-(4-chlorophenyl)nicotinate are not detailed in the retrieved sources, the increasing marketing of a wide range of synthetic nicotine products suggests potential areas of exploration. Countries should consider legal adjustments to close regulatory gaps for synthetic nicotine products .

作用机制

Target of Action

Methyl 5-(4-chlorophenyl)nicotinate, a derivative of indole, is known to interact with multiple receptors . Indole derivatives have been found to bind with high affinity to these receptors, which are helpful in developing new useful derivatives . The primary targets of Methyl 5-(4-chlorophenyl)nicotinate are yet to be fully identified.

Mode of Action

It is known that methyl nicotinate, a related compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It is thought to promote the release of prostaglandin D2 that is strictly locally-acting due to its short half-life . It is plausible that Methyl 5-(4-chlorophenyl)nicotinate may have a similar mode of action.

Biochemical Pathways

Indole derivatives, such as Methyl 5-(4-chlorophenyl)nicotinate, are known to affect various biological pathways . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

The related compound methyl nicotinate is known to act locally at the site of application . Its impact on bioavailability would depend on factors such as the route of administration and the physicochemical properties of the compound.

Result of Action

Given its potential biological activities, it may have various effects at the molecular and cellular levels . For instance, its antiviral activity could involve inhibiting viral replication, while its anti-inflammatory activity could involve modulating the production of inflammatory mediators.

属性

IUPAC Name |

methyl 5-(4-chlorophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMWNRLTJWPFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602421 | |

| Record name | Methyl 5-(4-chlorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893734-71-9 | |

| Record name | Methyl 5-(4-chlorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Phenylbenzo[J]fluoranthene](/img/structure/B1628880.png)

![Imidazo[2,1-b][1,3,4]thiadiazol-6-amine](/img/structure/B1628882.png)